molecular formula C17H22N2O B3230969 1,7-Di(3-pyridyl)-4-heptanol CAS No. 1313026-26-4

1,7-Di(3-pyridyl)-4-heptanol

Cat. No.: B3230969
CAS No.: 1313026-26-4
M. Wt: 270.37 g/mol
InChI Key: GYPJYFMLHHGLCF-UHFFFAOYSA-N
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Description

1,7-Di(3-pyridyl)-4-heptanol is an organic compound characterized by the presence of two pyridine rings attached to a heptanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Di(3-pyridyl)-4-heptanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridinecarboxaldehyde and heptanal.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form an intermediate compound.

    Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: In continuous flow reactors, the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,7-Di(3-pyridyl)-4-heptanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.

    Substitution: The pyridine rings in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1,7-Di(3-pyridyl)-4-heptanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,7-Di(3-pyridyl)-4-heptanol involves its interaction with specific molecular targets and pathways. The pyridine rings in the compound can interact with enzymes and receptors, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Di(2-pyridyl)-4-heptanol
  • 1,7-Di(4-pyridyl)-4-heptanol
  • 1,7-Di(3-pyridyl)-4-hexanol

Uniqueness

1,7-Di(3-pyridyl)-4-heptanol is unique due to the specific positioning of the pyridine rings on the heptanol backbone. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

IUPAC Name

1,7-dipyridin-3-ylheptan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c20-17(9-1-5-15-7-3-11-18-13-15)10-2-6-16-8-4-12-19-14-16/h3-4,7-8,11-14,17,20H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPJYFMLHHGLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCC(CCCC2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of platinum oxide (280 mg) in absolute ethanol (1 mL) was diluted with absolute methanol (10 mL) followed by the addition of compound 1 (2.81 g, 10.73 mmol). The suspension was placed under 40 psi ofhydrogen gas. After hydrogen consumption ceased, the hydrogen was replaced with nitrogen and the reaction was filtered and concentrated to provide 2.87 g of compound 2 as a viscous oil.
Name
compound 1
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
280 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of platinum oxide (280 mg) in absolute ethanol (1 mL) was diluted with absolute methanol (10 mL) followed by the addition of compound 1 (2.81 g, 10.73 mmol). The suspension was placed under 40 psi of hydrogen gas. After hydrogen consumption ceased, the hydrogen was replaced with nitrogen and the reaction was filtered and concentrated to provide 2.87 g of compound 2 as a viscous oil.
Name
compound 1
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
280 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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